
9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-2-carboxamide, also known as PFT-α, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. PFT-α is a potent inhibitor of p53, a tumor suppressor protein, and has been shown to have anti-inflammatory and anti-apoptotic effects. In
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Fluorene-based Aromatic Polyamides : A study by Hsiao et al. (1999) detailed the synthesis of a bis(ether-carboxylic acid) derived from fluorene, which was utilized to prepare a series of aromatic polyamides. These polyamides demonstrated excellent solubility in organic solvents and showed promising thermal stability, indicating their potential for creating durable polymeric materials (Hsiao, Yang, & Lin, 1999).
Polyamides and Polyimides from Fluorene Derivatives : Yang and Lin (1993) synthesized polyamides and polyimides using a monomer derived from fluorene. These compounds exhibited good solubility and high glass transition temperatures, suggesting their use in high-performance plastics and films (Yang & Lin, 1993).
Protective Groups in Synthesis
Protection of Hydroxy-Groups : Gioeli and Chattopadhyaya (1982) discussed the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups in synthetic chemistry. This method allows for selective deprotection, facilitating complex organic syntheses (Gioeli & Chattopadhyaya, 1982).
Biological and Pharmaceutical Applications
Apoptosis Inducers : Kemnitzer et al. (2009) identified a fluorene carboxamide derivative as a novel apoptosis inducer, highlighting the potential for fluorene derivatives in therapeutic applications, particularly in cancer treatment (Kemnitzer et al., 2009).
Propriétés
IUPAC Name |
9-oxo-N-(pyridin-3-ylmethyl)fluorene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-6-2-1-5-15(17)16-8-7-14(10-18(16)19)20(24)22-12-13-4-3-9-21-11-13/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTDVJKDHOHZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2895018.png)
![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2895022.png)
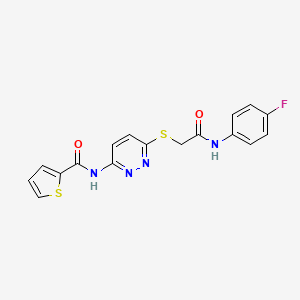
![methyl 5-(((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)methyl)furan-2-carboxylate](/img/structure/B2895025.png)
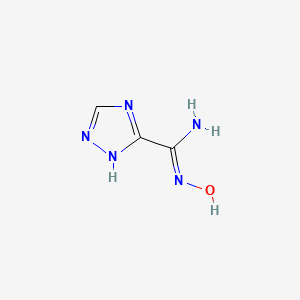
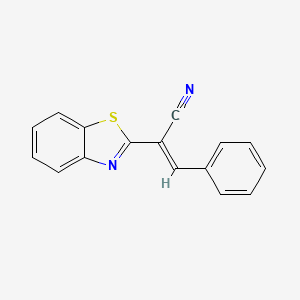
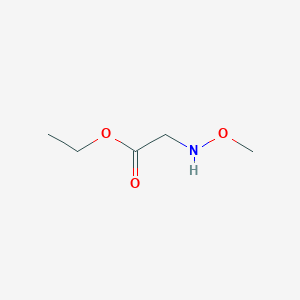
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2895034.png)
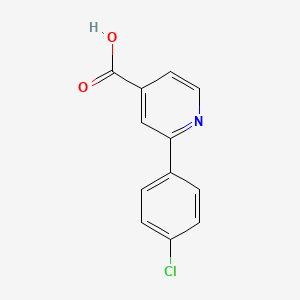
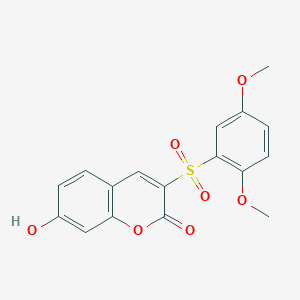
![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)